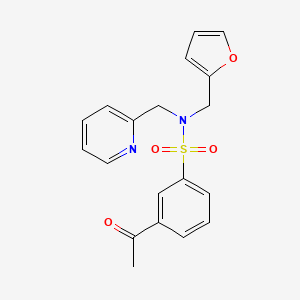

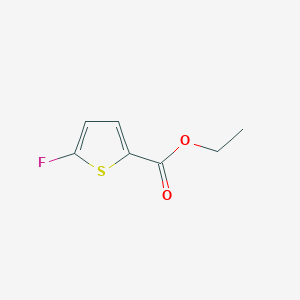

N-(tert-Butyl)-2-((4,5-diphenyloxazol-2-yl)thio)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-Butyl)-2-((4,5-diphenyloxazol-2-yl)thio)propanamide, or NBT-DPO for short, is an organic compound that has been used in various scientific research applications. It is a small molecule that has been studied in the fields of chemistry and biochemistry due to its unique properties and potential applications. NBT-DPO has been used as a tool in the synthesis of various compounds, as well as in the study of the biochemical and physiological effects of certain drugs.

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

Research on similar compounds, such as a series of novel 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, has demonstrated potent inhibitory activity against dipeptidyl peptidase IV (DPP-4), highlighting potential applications in diabetes management. The introduction of specific groups, like the 4-phenylthiazol-2-yl group, has shown to significantly enhance DPP-4 inhibitory activity, suggesting that modifications in the molecular structure can lead to promising therapeutic agents (Nitta et al., 2012).

Mass Spectral Analysis

Studies on the mass spectral behavior of related 2-[acyl(alkyl)amino]oxazoles, such as 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide, have provided insights into the cleavage of acylamino substituents and the elimination of hydroxyl radicals. This research offers valuable information for the structural elucidation and characterization of similar compounds using mass spectrometry (Mallen et al., 1979).

Synthesis and Antimicrobial Activity

The synthesis and evaluation of antimicrobial activity of derivatives from tert-Butyl carbazate, leading to compounds such as 5-tert-butoxy-1, 3, 4-oxadiazole-2(3H)-thione, demonstrate the potential of tert-butyl-based compounds in developing new antimicrobial agents. These studies highlight the versatility of tert-butyl-based structures in synthesizing compounds with significant biological activities (Ghoneim & Mohamed, 2013).

Advanced Material Science

Research on polyamic acid di-tert-butyl esters through direct polycondensation offers insights into the creation of poly(amide-ester)s with inherent viscosities up to 1,1 dL · g−1. These materials are noted for their solubility in dipolar aprotic solvents and their ability to form uniform films, indicating potential applications in coatings and films with specific properties (Ueda & Mori, 1993).

Electrochemical Studies

Investigations into the electrochemical behavior of N-alkoxyarylaminyl radicals, including tert-butoxy derivatives, highlight the potential applications of similar compounds in electrochemical sensors and organic electronics. The reversible cyclic voltammograms and electrochemical data provide a foundation for developing materials with desirable electronic properties (Miura & Muranaka, 2006).

properties

IUPAC Name |

N-tert-butyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-15(20(25)24-22(2,3)4)27-21-23-18(16-11-7-5-8-12-16)19(26-21)17-13-9-6-10-14-17/h5-15H,1-4H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSXVXXNXVOEIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)(C)C)SC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butyl)-2-((4,5-diphenyloxazol-2-yl)thio)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2915855.png)

![Ethyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2915863.png)

![methyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2915866.png)

![(2-bromo-5-methoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2915868.png)

![3,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2915874.png)